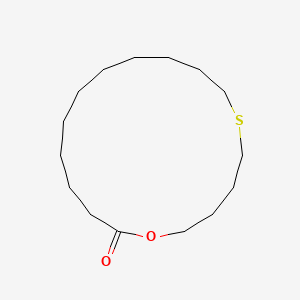
1-Oxa-6-thiacycloheptadecan-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-6-thiacycloheptadecan-17-one is a chemical compound with the molecular formula C15H28O2S . It contains 46 atoms, including 28 hydrogen atoms, 15 carbon atoms, 2 oxygen atoms, and 1 sulfur atom . This compound is known for its unique structure, which includes both oxygen and sulfur atoms within a cyclic framework.
Métodos De Preparación
The synthesis of 1-Oxa-6-thiacycloheptadecan-17-one can be achieved through various synthetic routes. One common method involves the oxa-Michael addition reaction, which is a type of nucleophilic addition where an oxygen nucleophile adds to an activated alkene . This reaction is often catalyzed by organocatalysts under mild conditions, leading to high yields and stereoselectivity . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
1-Oxa-6-thiacycloheptadecan-17-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or thiols.
Aplicaciones Científicas De Investigación
1-Oxa-6-thiacycloheptadecan-17-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of 1-Oxa-6-thiacycloheptadecan-17-one involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors involved in inflammation and cell signaling, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
1-Oxa-6-thiacycloheptadecan-17-one can be compared with other similar compounds, such as oxa-spirocycles and other sulfur-containing cyclic compounds. These compounds share some structural similarities but differ in their specific chemical properties and applications. For example, oxa-spirocycles are known for their improved water solubility and lower lipophilicity, making them more suitable for certain pharmaceutical applications . Other sulfur-containing cyclic compounds may have different reactivity and biological activities, highlighting the unique properties of this compound .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex molecules and a promising candidate for therapeutic development. Further research is needed to fully explore its potential and to develop new applications for this intriguing compound.
Propiedades
Número CAS |
1899-05-4 |
|---|---|
Fórmula molecular |
C15H28O2S |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
1-oxa-6-thiacycloheptadecan-17-one |
InChI |
InChI=1S/C15H28O2S/c16-15-11-7-5-3-1-2-4-6-9-13-18-14-10-8-12-17-15/h1-14H2 |
Clave InChI |
BFQGVDDCANBDQU-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCSCCCCOC(=O)CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide](/img/structure/B14751996.png)
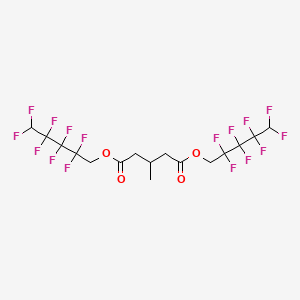

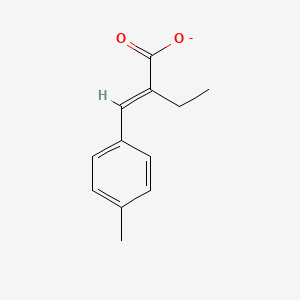
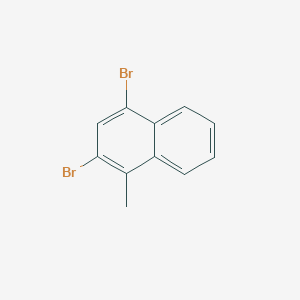
![Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14752025.png)
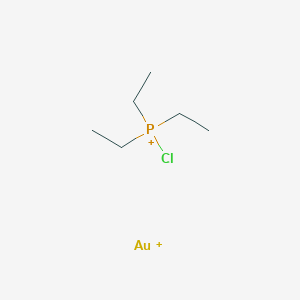
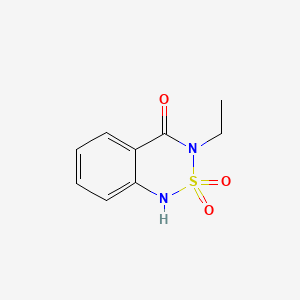
![[(Propane-1-sulfonyl)methyl]benzene](/img/structure/B14752050.png)

silane](/img/structure/B14752059.png)
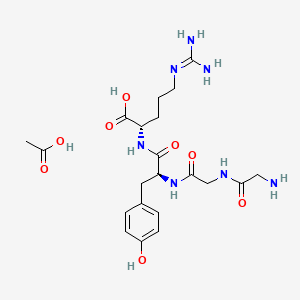
![1,4-Dioxa-8-azoniaspiro[4.5]decane](/img/structure/B14752072.png)
![3-[2-[(1E,3E,5E)-5-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B14752077.png)
